molecular formula C16H11NO5 B14727009 2-[3-(3-Nitrophenyl)acryloyl]benzoic acid CAS No. 6261-67-2

2-[3-(3-Nitrophenyl)acryloyl]benzoic acid

Cat. No.: B14727009
CAS No.: 6261-67-2
M. Wt: 297.26 g/mol
InChI Key: MROYAPJMAFXTNE-UHFFFAOYSA-N
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Description

2-[3-(3-Nitrophenyl)acryloyl]benzoic acid is an organic compound that features both a nitrophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Nitrophenyl)acryloyl]benzoic acid typically involves the condensation of 3-nitrobenzaldehyde with benzoic acid derivatives under basic conditions. One common method is the Knoevenagel condensation, where 3-nitrobenzaldehyde reacts with a benzoic acid derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Nitrophenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(3-Nitrophenyl)acryloyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-Nitrophenyl)acryloyl]benzoic acid involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but lacks the acrylate moiety.

    2-(3-Nitrophenyl)acetic acid: Similar nitrophenyl group but different carboxylic acid derivative.

    3-(3-Nitrophenyl)propanoic acid: Similar nitrophenyl group but different carbon chain length.

Properties

CAS No.

6261-67-2

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-[3-(3-nitrophenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H11NO5/c18-15(13-6-1-2-7-14(13)16(19)20)9-8-11-4-3-5-12(10-11)17(21)22/h1-10H,(H,19,20)

InChI Key

MROYAPJMAFXTNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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